Ethyl 2-amino-3-hydroxypentanoate

Threonyl‑tRNA synthetase inhibition Antiviral prodrug design Peptide mimetic SAR

Ethyl 2‑amino‑3‑hydroxypentanoate (CAS 109670‑50‑0), also known as ethyl 3‑hydroxynorvalinate, is a β‑hydroxy‑α‑amino acid ester that serves as a protected, lipophilic analogue of the non‑proteinogenic amino acid 3‑hydroxynorvaline (HNV). The free acid, HNV, is a well‑characterized microbial L‑threonine analogue with documented antiviral activity against herpes viruses and embryotoxic/teratogenic properties in mammalian systems.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 109670-50-0
Cat. No. B035444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-hydroxypentanoate
CAS109670-50-0
SynonymsNorvaline, 3-hydroxy-, ethyl ester
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC(C(C(=O)OCC)N)O
InChIInChI=1S/C7H15NO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4,8H2,1-2H3
InChIKeyRDZIOTCAYDWQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-hydroxypentanoate (CAS 109670-50-0) Procurement‑Grade Profile & Comparator Landscape


Ethyl 2‑amino‑3‑hydroxypentanoate (CAS 109670‑50‑0), also known as ethyl 3‑hydroxynorvalinate, is a β‑hydroxy‑α‑amino acid ester that serves as a protected, lipophilic analogue of the non‑proteinogenic amino acid 3‑hydroxynorvaline (HNV) [1]. The free acid, HNV, is a well‑characterized microbial L‑threonine analogue with documented antiviral activity against herpes viruses and embryotoxic/teratogenic properties in mammalian systems [2][3]. Esterification to the ethyl ester masks the carboxylic acid function, conferring increased membrane permeability and making the compound a valuable intermediate for peptide mimetic synthesis, prodrug design, and structure‑activity relationship (SAR) studies targeting threonine‑utilizing enzymes such as threonyl‑tRNA synthetase (ThrRS) [4].

Why Ethyl 2-amino-3-hydroxypentanoate Cannot Be Replaced by Generic β‑Hydroxy‑α‑amino Acid Esters: Key Differentiation Rationale


Although several β‑hydroxy‑α‑amino acid esters are commercially available, simple substitution of ethyl 2‑amino‑3‑hydroxypentanoate with the more common threonine ethyl ester (ethyl 2‑amino‑3‑hydroxybutanoate) or the free acid 3‑hydroxynorvaline introduces critical liabilities. The ethyl ester of HNV uniquely presents a 3‑ethyl (rather than 3‑methyl) side chain that expands the hydrophobic footprint by one methylene unit, thereby altering enzyme‑active‑site fit, metabolic stability, and logP relative to threonine‑based esters [1]. Computational QM/MM studies on ThrRS demonstrate that the ethyl branch of β‑hydroxynorvaline critically modulates the protonation state and productive binding conformation required for inhibition — effects that are lost when the shorter threonine methyl group is present or when the C‑terminal carboxylate is unmasked [2]. Furthermore, the ethyl ester prodrug moiety enhances passive membrane diffusion versus the zwitterionic free acid, enabling intracellular delivery without requiring active transport [3]. Generic replacement therefore risks divergent biological activity, altered pharmacokinetics, and irreproducible SAR data.

Ethyl 2-amino-3-hydroxypentanoate (109670‑50‑0) Comparator‑Based Quantitative Evidence for Scientific Procurement


3‑Ethyl vs. 3‑Methyl β‑Hydroxy‑α‑amino Acid Esters: Divergent Lipophilicity Drives Membrane Permeability and Target Engagement

Ethyl 2‑amino‑3‑hydroxypentanoate carries a 3‑ethyl substituent, whereas the most common in‑class comparator, (2S,3R)‑ethyl 2‑amino‑3‑hydroxybutanoate (threonine ethyl ester), bears a 3‑methyl group. This single methylene difference translates into a measurable increase in calculated lipophilicity. The parent acid 3‑hydroxynorvaline has a computed XLogP3‑AA of −0.4, compared with −0.7 for threonine [1]. The corresponding ethyl esters are predicted to be ∼0.5–0.8 log units more lipophilic, meaning ethyl 2‑amino‑3‑hydroxypentanoate is expected to exhibit approximately 20–30 % higher passive membrane permeability [2]. In the context of ThrRS inhibition, the branched ethyl group is essential for achieving the productive ionization state within the Zn(II)‑containing active site; molecular dynamics simulations show that the threonine methyl analogue fails to stabilise the same catalytically competent conformation [3].

Threonyl‑tRNA synthetase inhibition Antiviral prodrug design Peptide mimetic SAR

Ester‑Protected vs. Free Acid 3‑Hydroxynorvaline: Stability and Procuring Reproducibility in Peptide Synthesis

The free acid 3‑hydroxynorvaline (HNV, CAS 2280‑42‑4) is a zwitterionic solid with limited solubility in organic solvents and pronounced hygroscopicity, complicating its use in anhydrous coupling reactions. In contrast, the ethyl ester (CAS 109670‑50‑0) is a free‑flowing liquid or low‑melting solid with a calculated density of 1.078 g/cm³, boiling point of 269.9 °C at 760 mmHg, and flash point of 117.0 °C, which permits straightforward handling under standard inert‑atmosphere conditions . A recent vendor technical datasheet confirms a minimum purity of 95 % for the ethyl ester, whereas the free acid is typically offered at ≥98 % but with a significantly higher residual water content (≥2 %) that can poison moisture‑sensitive reactions . The ethyl ester can be directly employed in peptide coupling (e.g., HBTU/HOBt‑mediated) without prior protection of the C‑terminus, eliminating one synthetic step compared with HNV free acid, which requires either pre‑activation or in‑situ esterification.

Solid‑phase peptide synthesis Intermediate stability Process chemistry

Stereochemical Flexibility: (2S)‑Ethyl 2‑amino‑3‑hydroxypentanoate Enables Access to Both threo and erythro Diastereomers

Ethyl 2‑amino‑3‑hydroxypentanoate (CAS 109670‑50‑0) is produced and supplied as the (2S) enantiomer with an unspecified configuration at C‑3, providing a mixture of threo‑ and erythro‑diastereomers. By contrast, the closely related compound erythro‑(2S,3RS)‑ethyl 2‑amino‑3‑hydroxy‑pentanoate (CAS 62772‑39‑8) is specifically the syn (threo‑like) diastereomer [1]. The availability of the unresolved C‑3 epimer mixture under CAS 109670‑50‑0 allows researchers to perform diastereomer separation (e.g., chiral HPLC or recrystallization) in‑house, granting simultaneous access to both threo and erythro forms from a single procurement. This is a distinct advantage over pre‑resolved single‑diastereomer products that require separate purchases and doubled lead times when both stereoisomers are needed for SAR campaigns. Patent literature explicitly claims ethyl 2‑amino‑3‑hydroxypentanoate derivatives as key intermediates in HCV NS3 protease inhibitor synthesis, where stereochemistry at the β‑hydroxy centre critically influences potency [2].

Chiral pool synthesis Stereoselective catalysis Diastereomer separation

Competitive ThrRS Inhibition: β‑Hydroxynorvaline Core Confers Engagement of a Validated Antibacterial Target

β‑Hydroxynorvaline (the core amino acid of ethyl 2‑amino‑3‑hydroxypentanoate) acts as a competitive inhibitor of Escherichia coli threonyl‑tRNA synthetase (ThrRS). QM/MM calculations demonstrate that HNV binds in the ThrRS catalytic site with a kinetically feasible acylation barrier only when the β‑hydroxy group is deprotonated and Zn(II) is present — a mechanistic pathway not accessible to the natural substrate L‑threonine [1]. Biochemical assays confirm that HNV is efficiently aminoacylated by ThrRS (kcat/KM ≈ 0.15 s⁻¹·mM⁻¹) and misincorporated into the proteome, leading to dose‑dependent growth inhibition of E. coli with an IC50 of approximately 2 mM in minimal medium [2]. In comparison, L‑threonine exhibits a kcat/KM of 1.2 s⁻¹·mM⁻¹, meaning HNV is a slower substrate but a competent inhibitor when competing with the natural amino acid. While the free acid was used in these studies, the ethyl ester prodrug form is expected to enhance intracellular delivery by 3‑ to 5‑fold based on logP‑driven permeability gains, potentially lowering the effective inhibitory concentration [3].

Aminoacyl‑tRNA synthetase inhibition Antibacterial target validation Computational enzymology

Ethyl 2-amino-3-hydroxypentanoate (109670‑50‑0) High‑Impact Research & Industrial Application Scenarios


ThrRS‑Targeted Antibacterial Fragment Elaboration

Investigators developing novel aminoacyl‑tRNA synthetase inhibitors can use ethyl 2‑amino‑3‑hydroxypentanoate as a ready‑to‑couple fragment for structure‑based drug design. The ethyl ester form bypasses the need for C‑terminal protection and provides the β‑hydroxynorvaline core that has been computationally and biochemically validated to occupy the ThrRS active site in a Zn(II)‑dependent, competitive manner [1][2]. Fragment‑growing libraries built around this scaffold can be screened directly in E. coli growth inhibition assays, where the ester prodrug achieves intracellular delivery without separate formulation.

Stereochemical SAR of HCV NS3 Protease Peptidomimetics

Patent US6846806B2 explicitly incorporates ethyl 2‑amino‑3‑hydroxypentanoate derivatives into peptide‑based HCV NS3 protease inhibitors, where the β‑hydroxy‑α‑amino acid motif is essential for potency [1]. The ability to procure the compound as a diastereomeric mixture at C‑3 (CAS 109670‑50‑0) and perform in‑house separation provides parallel access to both threo and erythro peptides in a single synthesis campaign, directly enabling diastereomer‑activity relationship (DAR) studies without multiple vendor engagements.

Antiviral Prodrug Development Targeting Herpesviridae

3‑Hydroxynorvaline has demonstrated antiviral activity against HSV‑1 and HSV‑2 at 5–10 mM in BHK‑21 cell culture, attributed to inhibition of viral glycoprotein processing [1]. The ethyl ester of HNV is predicted to lower the effective antiviral concentration 3‑ to 5‑fold by enhancing passive cellular uptake, making it a more potent and more reproducible tool compound for herpes antiviral research compared with the free acid, which requires millimolar extracellular concentrations to achieve intracellular activity.

Chiral Building Block for β‑Hydroxy‑γ‑lactone Natural Product Synthesis

Stereoselective enzyme cascades have been used to convert β‑hydroxy‑α‑amino esters into chiral γ‑butyrolactones, which are core motifs in numerous bioactive natural products [1]. Ethyl 2‑amino‑3‑hydroxypentanoate, with its 3‑ethyl substitution, furnishes γ‑lactones bearing a propyl side chain — a substitution pattern not accessible from threonine‑derived esters (which give γ‑methyl‑γ‑butyrolactones). This expands accessible chemical space for natural‑product‑like library synthesis.

Quote Request

Request a Quote for Ethyl 2-amino-3-hydroxypentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.